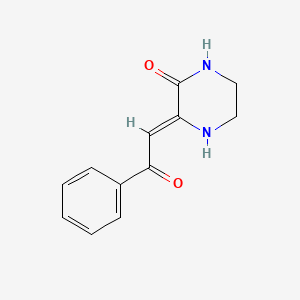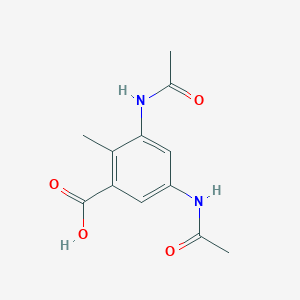
3-(2-oxo-2-phenylethylidene)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(2-oxo-2-phenylethylidene)-2-piperazinone derivatives involves reactions of methyl esters of 3-R1-4-R2-4-oxo-2-hydroxy-2-butenonic acid with ethylenediamine, yielding products with up to 94% efficiency in an alcoholic medium with acetic acid as a catalyst. This process benefits from using sodium salts formed in the Claisen reaction, simplifying synthesis by avoiding additional operations for isolating acidic esters forms (Milyutin et al., 1994).
Molecular Structure Analysis
Studies on the molecular structure of related piperazinone derivatives highlight the intricate hydrogen bonding patterns, including intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. These interactions are crucial for understanding the stability and reactivity of these compounds (Wang et al., 2006).
Chemical Reactions and Properties
The reactivity of this compound and its derivatives involves various chemical reactions, such as the Claisen-Schmidt condensation, Mannich’s reaction, and Dieckmann cyclization, showcasing its versatility as a precursor for more complex organic compounds. These reactions are central to producing a wide array of pharmacologically active molecules (Petasis & Patel, 2000).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for the application of these compounds in drug formulation and synthesis. The crystal structure, characterized by intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds, influences the compound's solubility and stability (Chen et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their reactivity with various organic and inorganic reagents, are pivotal for their utility in synthesizing a broad range of biologically active molecules. These properties are influenced by the compound's electronic and steric characteristics, dictating its role in synthetic pathways (Milyutin et al., 1996).
科学的研究の応用
Synthetic Pathways and Derivatives
Piperazinones, including compounds related to 3-(2-oxo-2-phenylethylidene)-2-piperazinone, have been synthesized through reactions involving 1,2-diamines and organoboronic acids or glyoxylic acid, leading to the formation of various piperazinone derivatives. Such synthetic routes offer a straightforward method to obtain these compounds, which could be pivotal in various chemical and pharmaceutical applications (Petasis & Patel, 2000).
Chemical Reactivity and Applications
Research has demonstrated the potential of piperazine derivatives in the development of fluorescent sensors for detecting toxic chemicals like oxalyl chloride and phosgene. These sensors operate through a "turn-on" fluorescence mode, indicating their high selectivity and sensitivity. This innovative application highlights the significance of piperazine derivatives in environmental monitoring and public health safety (Zhang et al., 2017).
Pharmacological Potential
Antibacterial and Biofilm Inhibition
Novel derivatives of piperazine, such as bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, have shown promising antibacterial efficacies. These compounds exhibit significant inhibitory activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Furthermore, they have demonstrated notable biofilm inhibition capabilities, suggesting their potential in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Material Science and Engineering
Polyamide Synthesis Incorporating Piperazine Derivatives
Research in material science has explored the synthesis of polyamides containing nucleobases like theophylline and thymine, with piperazine derivatives being integral to these processes. These polyamides possess unique properties, such as solubility in specific solvents and potential for high molecular weight, making them valuable in various applications, from biomedical to industrial sectors (Hattori & Kinoshita, 1979).
作用機序
将来の方向性
特性
IUPAC Name |
(3Z)-3-phenacylidenepiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5,8,13H,6-7H2,(H,14,16)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNGHWOGDGZTQI-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=CC=C2)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=C/C(=O)C2=CC=CC=C2)/N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55135-12-1 |
Source


|
| Record name | Piperazinone, 3-(2-oxo-2-phenylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055135121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)
![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)
![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)
![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)